molecular formula C18H10Cl2FN3S B5035310 (Z)-3-(3,5-dichloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

(Z)-3-(3,5-dichloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B5035310
M. Wt: 390.3 g/mol
InChI Key: IOTWKRCLBOEVSU-XFXZXTDPSA-N
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Description

(Z)-3-(3,5-dichloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3,5-dichloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials might include 3,5-dichloroaniline, 4-fluorobenzaldehyde, and thioamide derivatives. The key steps could involve:

    Formation of Thiazole Ring: This might be achieved through a cyclization reaction involving thioamide and an appropriate aldehyde.

    Coupling Reaction: The thiazole derivative could then be coupled with 3,5-dichloroaniline through a condensation reaction to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the aniline moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicinal chemistry, (Z)-3-(3,5-dichloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile could be explored as a potential drug candidate for various diseases, particularly those involving microbial infections or cancer.

Industry

Industrially, the compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, thiazole derivatives might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and their substituted derivatives.

    Aniline Derivatives: Compounds like 3,5-dichloroaniline, 4-fluoroaniline.

Uniqueness

The uniqueness of (Z)-3-(3,5-dichloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile lies in its specific substitution pattern and the combination of functional groups, which might confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

(Z)-3-(3,5-dichloroanilino)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FN3S/c19-13-5-14(20)7-16(6-13)23-9-12(8-22)18-24-17(10-25-18)11-1-3-15(21)4-2-11/h1-7,9-10,23H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTWKRCLBOEVSU-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)Cl)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C\NC3=CC(=CC(=C3)Cl)Cl)/C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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